(3R,5S,E)-Propyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate
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Description
(3R,5S,E)-Propyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate is a useful research compound. Its molecular formula is C28H30FNO4 and its molecular weight is 463.5 g/mol. The purity is usually 95%.
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Biological Activity
(3R,5S,E)-Propyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate, commonly referred to as a quinoline derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C28H30FNO4
- Molecular Weight : 463.5 g/mol
- IUPAC Name : propyl (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
Biological Activity
The biological activity of this compound has been explored in various studies. Key findings include:
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting the proliferation of cancer cell lines through various mechanisms:
- Cell Cycle Arrest : Studies have demonstrated that this compound induces cell cycle arrest at the G2/M phase in several cancer cell lines.
- Apoptosis Induction : The compound promotes apoptosis via the intrinsic pathway by activating caspases and altering mitochondrial membrane potential.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It has demonstrated effectiveness against a range of bacterial strains, particularly those resistant to conventional antibiotics:
- Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial activity against Gram-positive bacteria.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Kinases : The compound acts as a selective inhibitor of specific kinases involved in cancer cell signaling pathways.
- Reactive Oxygen Species (ROS) Generation : It has been shown to increase ROS levels in cells, contributing to oxidative stress and subsequent cell death.
Case Studies
Several case studies have documented the effects of this compound:
- Study on Breast Cancer Cell Lines :
- A study conducted on MCF-7 and MDA-MB-231 breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers.
- Animal Model Studies :
- In vivo studies using xenograft models demonstrated that administration of the compound significantly inhibited tumor growth compared to control groups.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
propyl (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30FNO4/c1-2-15-34-26(33)17-22(32)16-21(31)13-14-24-27(18-9-11-20(29)12-10-18)23-5-3-4-6-25(23)30-28(24)19-7-8-19/h3-6,9-14,19,21-22,31-32H,2,7-8,15-17H2,1H3/b14-13+/t21-,22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBBQBGIZITSJH-WRBWEIJPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)C[C@@H](C[C@@H](/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.